3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a compound that features a benzamide core substituted with an amino group, a dimethylamino group, and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, a common motif in bioactive molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting the corresponding benzoic acid derivative with an amine under dehydrating conditions.
Coupling Reactions: The final step involves coupling the pyrazole ring with the benzamide core using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole-containing compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amino and dimethylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide core.
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to the combination of the pyrazole ring, amino group, and dimethylamino group, which confer distinct chemical and biological properties. This combination allows for versatile interactions in both chemical reactions and biological systems .
Properties
IUPAC Name |
3-amino-N,N-dimethyl-5-(1-methylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16(2)13(18)10-4-9(5-12(14)6-10)11-7-15-17(3)8-11/h4-8H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJCZLNNBZSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)N)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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